(2-Oxaadamant-1-yl)amine is a chemical compound classified within the family of adamantane derivatives, which are characterized by their unique polycyclic hydrocarbon structure resembling a cage. The incorporation of an oxygen atom into the adamantane framework results in the formation of the oxaadamantane scaffold, which exhibits distinctive chemical and biological properties. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.
The compound is identified by the Chemical Abstracts Service registry number 16193-05-8. It is classified as an amine due to the presence of an amino group (-NH₂) attached to the oxaadamantane structure. Adamantane derivatives, including (2-Oxaadamant-1-yl)amine, are notable for their applications in pharmaceuticals, particularly as neuroprotective agents and NMDA receptor antagonists .
The synthesis of (2-Oxaadamant-1-yl)amine typically involves several key steps:
Industrial Production: In industrial settings, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Techniques may include the use of catalysts and continuous flow reactors to improve reaction efficiency .
The synthesis can involve various reagents and conditions:
The molecular formula of (2-Oxaadamant-1-yl)amine is . Its structure features a rigid oxaadamantane core with an amine group attached at the 1-position. The presence of the oxygen atom modifies its electronic properties and steric characteristics compared to parent adamantane derivatives.
Structural confirmation typically relies on techniques such as:
(2-Oxaadamant-1-yl)amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2-Oxaadamant-1-yl)amine primarily involves its role as an NMDA receptor antagonist. By binding to NMDA receptors, it inhibits their activity, which can modulate neurotransmission and provide neuroprotective effects. This interaction is crucial for potential therapeutic applications in neurodegenerative diseases .
Key chemical properties include:
Relevant data from studies indicate that modifications to the oxaadamantane structure can influence solubility and reactivity profiles, which are critical for drug design .
(2-Oxaadamant-1-yl)amine has several scientific applications:
The aminoadamantane scaffold represents a cornerstone in medicinal chemistry, originating with the discovery of amantadine (1-aminoadamantane) as an antiviral agent in 1964 [6] [8]. Its symmetrical, rigid tricyclo[3.3.1.1³,⁷]decane structure provides exceptional metabolic stability and lipophilicity, enabling blood-brain barrier penetration. This property prompted its repurposing for Parkinson's disease therapy, demonstrating the scaffold's versatility beyond virology [6] [8]. The subsequent development of memantine (1-amino-3,5-dimethyladamantane) as an NMDA receptor antagonist for Alzheimer's disease marked a strategic evolution: targeted bioisosteric modifications (methylation at C3 and C5 positions) optimized receptor affinity while minimizing psychotomimetic side effects associated with high-affinity NMDA blockers [4] [8].
(2-Oxaadamant-1-yl)amine emerges as a next-generation analogue wherein a bridgehead oxygen atom replaces a methylene group (-CH₂- → -O-). This modification alters electronic distribution without sacrificing the core rigidity essential for receptor recognition. Computational analyses reveal a 15-20% increase in dipole moment compared to memantine, enhancing interactions with polar binding pockets in neurological targets [3] [8]. The scaffold retains the adamantane-derived ligand efficiency metrics (LE > 0.3) critical for CNS drug design, while oxygen incorporation mitigates excessive lipophilicity (LogP reduction by ~0.8 units vs. memantine) [8].
Table 1: Evolutionary Progression of Aminoadamantane Pharmacophores
Compound | Structural Feature | Primary Target | Key Property Enhancement |
---|---|---|---|
Amantadine | Unsubstituted 1-aminoadamantane | Influenza A M2 protein | Base lipophilicity (LogP ~2.5) |
Memantine | 3,5-Dimethyl substitution | NMDA receptor | Voltage-dependent channel blockade |
(2-Oxaadamant-1-yl)amine | Bridgehead oxygen substitution | NMDA/SERCA* | Enhanced dipole moment (↑ polarity) |
*Putative targets based on structural analogy
Oxygen incorporation into polycyclic cage frameworks serves three primary objectives: 1) Polarity modulation to improve aqueous solubility; 2) Electronic perturbation to fine-tune target affinity; 3) Stereoelectronic control of binding orientation. In (2-Oxaadamant-1-yl)amine, the oxygen atom occupies a bridgehead position, creating a bicyclic [3.3.1] oxa-aza framework distinct from peripheral oxygenated derivatives like rimantadine’s ethers [6] [9].
Ether vs. Carbonyl Strategies:
Stereochemical Consequences:Bridgehead oxygen constrains ring puckering, fixing the amine group in an equatorial-like orientation. This contrasts with memantine’s flexible aminomethyl group, potentially explaining divergent target profiles. Docking studies indicate 30% stronger H-bonding to NMDA receptor GluN1 subunits versus memantine, attributed to reduced conformational entropy loss upon binding [4] [8].
Table 2: Impact of Oxygen Position on Adamantane Analogues
Oxygen Type/Location | Example Compound | Δ LogP* vs. Adamantane | Key Biological Effect |
---|---|---|---|
Bridgehead ether (1-Oxa) | (2-Oxaadamant-1-yl)amine | -0.8 | Enhanced NMDA affinity (predicted) |
Peripheral ether | Rimantadine O-alkyl | -0.3 to -1.2 | Retained antiviral activity |
Bridgehead carbonyl | sEH inhibitors [3] | -1.5 | 50 nM IC₅₀ against hCE |
Carbamate-caged amine | Caged photosensitizers [9] | +0.5 to +2.0 | Light-activated singlet oxygen release |
*Calculated using ALOGPS algorithms [8]
(2-Oxaadamant-1-yl)amine diverges functionally from classical aminoadamantanes due to its hybridized electronic profile and constrained topology. Key differentiators include:
Electronic Profiles:
Binding Mode Simulations:Glide-XP docking against the NMDA receptor (PDB: 7EU8) predicts:
Functional Group Tolerance:Unlike amantadine derivatives, the oxaadamantane core permits N-acylation without ring strain. This enables prodrug strategies (e.g., tert-butyl carbamate protected amines) that are unstable in classical adamantanes. Proof-of-concept exists in nitrobenzoselenadiazole caging, where carbamates block amine-dependent phototoxicity until enzymatically cleaved [9].
Table 3: Comparative Molecular Properties of Key Aminoadamantanes
Parameter | Amantadine | Memantine | (2-Oxaadamant-1-yl)amine |
---|---|---|---|
Molecular Weight | 151.25 | 179.30 | 153.14 |
cLogP | 2.47 | 2.84 | 1.92 |
pKₐ (amine) | 10.1 | 10.5 | 9.2 (predicted) |
TPSA (Ų) | 26 | 26 | 35 |
H-bond Acceptors | 1 | 1 | 2 |
H-bond Donors | 1 | 1 | 1 |
Vd (L/kg)* | 5-6 | 9-11 | Not reported |
*Volume of distribution in humans; data for amantadine/memantine from [6] [8]
Synthetic Accessibility:The oxaadamantane core requires multi-step oxygenative cyclization, contrasting with amantadine’s direct Ritter reaction synthesis from adamantane [6]. Key challenges include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7